Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoic acid core substituted with hydroxy and methoxy groups, and an ester linkage to a diethylaminoethyl group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves esterification reactions. One common method is the reaction of 2-hydroxy-3-methoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to form alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the diethylaminoethyl group enhances its ability to interact with biological membranes, facilitating its cellular uptake. The hydroxy and methoxy groups contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the diethylaminoethyl ester group.
Methyl 3-methoxysalicylate: Contains a methyl ester instead of the diethylaminoethyl ester.
3-Methoxysalicylic acid: Similar core structure but different functional groups.
Uniqueness
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl ester group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs.
Properties
CAS No. |
24022-35-3 |
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Molecular Formula |
C14H22ClNO4 |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
diethyl-[2-(2-hydroxy-3-methoxybenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-15(5-2)9-10-19-14(17)11-7-6-8-12(18-3)13(11)16;/h6-8,16H,4-5,9-10H2,1-3H3;1H |
InChI Key |
VFVZQRIXQXXJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C(=CC=C1)OC)O.[Cl-] |
Origin of Product |
United States |
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